molecular formula C16H14O2 B14742671 2,4-Diphenylbut-3-enoic acid CAS No. 2294-90-8

2,4-Diphenylbut-3-enoic acid

Cat. No.: B14742671
CAS No.: 2294-90-8
M. Wt: 238.28 g/mol
InChI Key: XDCWKTVDGLXVME-UHFFFAOYSA-N
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Description

2,4-Diphenylbut-3-enoic acid is an organic compound with the molecular formula C16H14O2. It is characterized by the presence of two phenyl groups attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diphenylbut-3-enoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the corresponding alcohol derivative. This intermediate is then subjected to acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diphenylbut-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylbut-3-enoic acid involves its interaction with various molecular targets. The compound can undergo oxidative rearrangements mediated by hypervalent iodine compounds, leading to the formation of biologically active derivatives. These reactions often involve the formation of cationic intermediates, which play a crucial role in the rearrangement process .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenylbut-3-enoic acid
  • 3,4-Diphenylcyclobut-3-ene-1,2-dione
  • 4-Phenylbut-3-enoic acid

Uniqueness

2,4-Diphenylbut-3-enoic acid is unique due to its specific structural arrangement, which allows for distinct reactivity patterns compared to similar compounds. Its ability to undergo oxidative rearrangements and form biologically active derivatives sets it apart from other related compounds .

Properties

CAS No.

2294-90-8

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2,4-diphenylbut-3-enoic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15H,(H,17,18)

InChI Key

XDCWKTVDGLXVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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